molecular formula C15H15NO4 B6603491 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate CAS No. 2248320-80-9

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate

Cat. No.: B6603491
CAS No.: 2248320-80-9
M. Wt: 273.28 g/mol
InChI Key: DUSWAUAMUMIZLA-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core, followed by further functionalization to introduce the cyclopentane and carboxylate groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-quinones, while reduction can produce isoindoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse isoindole-based compounds .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate is unique due to its specific structural features, such as the presence of both the isoindole and cyclopentane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-15(8-4-5-9-15)14(19)20-16-12(17)10-6-2-3-7-11(10)13(16)18/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWAUAMUMIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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